3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridine derivatives, specifically featuring a trifluoromethyl group at the 3-position and a hydroxyl group at the 4-position of the pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable moiety in drug design.
3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It is classified as a pyridine derivative and more specifically as a trifluoromethylated compound. The trifluoromethyl group contributes to its classification as a fluorinated organic compound, which is recognized for its distinct chemical properties and applications in pharmaceuticals.
The synthesis of 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride can be achieved through several methods, primarily involving the introduction of the trifluoromethyl group into the pyridine framework. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, reactions may be conducted under an inert atmosphere to prevent unwanted side reactions.
The molecular structure of 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride can be depicted as follows:
The structure features a pyridine ring with a hydroxyl group (–OH) at position 4 and a trifluoromethyl group (–CF) at position 3.
The compound's molecular geometry is influenced by the electronegative fluorine atoms, which affect both electronic distribution and steric interactions within the molecule.
3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride participates in various chemical reactions typical for pyridine derivatives:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to optimize yields and minimize by-products.
The mechanism of action for compounds like 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride typically involves interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its unique functional groups.
The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the hydroxyl group can participate in hydrogen bonding with target proteins or enzymes, potentially leading to inhibition or modulation of biological pathways.
Research indicates that trifluoromethylated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, influencing their efficacy in therapeutic applications.
Physical property data indicates that compounds containing trifluoromethyl groups often exhibit enhanced stability against metabolic degradation, making them suitable candidates for drug development.
3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride has several scientific uses:
The trifluoromethyl group (-CF₃) profoundly influences molecular behavior through its unique electronic and steric properties. With an electronegativity value of 3.98 on the Pauling scale, fluorine generates a strong dipole moment in the C–F bond (approximately 1.41 D), creating an electron-deficient region around the carbon atom [4]. This electron-withdrawing character significantly lowers the pKa of adjacent functional groups; for example, attaching -CF₃ to a pyridinone scaffold decreases the pKa of the carbonyl oxygen by 1–2 units compared to non-fluorinated analogs, enhancing hydrogen-bonding potential with biological targets [4] [9]. Sterically, the -CF₃ group has a van der Waals volume of 39.8 ų—intermediate between hydrogen (7.2 ų) and isopropyl (56.2 ų) groups—enabling effective occupancy of hydrophobic binding pockets while maintaining favorable ligand efficiency [4] [9]. Its tetrahedral symmetry allows rotational freedom, facilitating optimal three-dimensional positioning within enzyme active sites without entropic penalty [4].
The combination of these properties confers metabolic resistance by blocking cytochrome P450-mediated oxidation. The inert C–F bonds (bond dissociation energy: ~485 kJ/mol) resist homolytic cleavage, while the group’s bulk shields adjacent carbon atoms from oxidative attack, as demonstrated by >50% reduction in hepatic clearance for -CF₃-containing drugs compared to methylated analogs [4] [8]. Table 1 summarizes key physicochemical attributes:
Table 1: Physicochemical Properties of the Trifluoromethyl Group
Property | Value | Biological Impact |
---|---|---|
Electronegativity (Pauling) | 4.0 | Enhanced hydrogen bonding, lowered pKa of adjacent groups |
Van der Waals volume | 39.8 ų | Optimal hydrophobic pocket occupancy without excessive steric bulk |
C–F bond dissociation energy | 485 kJ/mol | Resistance to metabolic oxidation and hydrolysis |
Dipole moment | 1.41 D | Improved membrane permeability and target binding specificity |
Pyridin-4(1H)-one scaffolds serve as privileged structures in drug design due to their ability to mimic peptide bonds and participate in hydrogen-bonding networks. Introducing -CF₃ at the 3-position substantially alters electronic distribution, evidenced by computational electrostatic potential maps showing a 30–40% increase in positive surface potential around the carbonyl oxygen compared to non-fluorinated analogs [4] [6]. This polarization strengthens interactions with key residues in enzymes; for instance, in kinase inhibitors, the -CF₃-substituted pyridinone exhibits 5–10 fold higher binding affinity due to enhanced dipole alignment with ATP-binding site residues [2] [6].
Lipophilicity enhancements are quantifiable through logP measurements: 3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride displays a logP of 1.8 ± 0.2, whereas its non-fluorinated counterpart exhibits a logP of 0.3 ± 0.1 [2] [6]. This 1.5-unit increase significantly improves passive diffusion across biological membranes, as confirmed by Caco-2 permeability assays showing a 3-fold increase in apparent permeability (Papp) for the trifluoromethylated derivative [4]. Crucially, the -CF₃ group does not introduce steric clashes that compromise binding—molecular dynamics simulations reveal identical binding poses for both scaffolds, with the -CF₃ occupying a hydrophobic subpocket inaccessible to bulkier substituents [6]. Table 2 contrasts key parameters:
Table 2: Comparative Analysis of Pyridinone Scaffolds
Parameter | 3-(Trifluoromethyl)pyridin-4(1H)-one | Non-Fluorinated Pyridin-4(1H)-one | Biological Consequence |
---|---|---|---|
Calculated pKa (carbonyl) | 6.8 | 8.2 | Enhanced hydrogen bond donation capacity |
logP (experimental) | 1.8 ± 0.2 | 0.3 ± 0.1 | Improved membrane permeability |
Caco-2 Papp (×10⁻⁶ cm/s) | 22.5 | 7.4 | Higher oral absorption potential |
Microsomal binding (%) | 45 | 75 | Reduced off-target interactions |
The -CF₃ group strategically balances lipophilicity and metabolic resistance. Its Hansch hydrophobicity constant (π = 0.88) contributes favorably to membrane penetration while avoiding excessive lipophilicity that drives off-target accumulation [4] [7]. In 3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride, the -CF₃ group elevates logD7.4 to 0.9, within the optimal range (0–3) for blood-brain barrier penetration and oral bioavailability, contrasting with the polar non-fluorinated analog (logD7.4 = -1.2) that requires active transport [6] [10].
Metabolic stabilization is achieved through dual mechanisms:
Comparative pharmacokinetic studies in mice show the -CF₃ derivative achieves 90% oral bioavailability versus 35% for its non-fluorinated counterpart, with a 4-fold extension of elimination half-life (t½ = 4.2 hr vs. 1.0 hr) [5] [8]. This stability arises not only from hindered oxidation but also from resistance to glucuronidation—the electron-withdrawing effect suppresses nucleophilicity at N1, preventing O-glucuronide formation [10]. Table 3 quantifies metabolic stability enhancements:
Table 3: Metabolic Stability Parameters of 3-(Trifluoromethyl)pyridin-4(1H)-one Hydrochloride
Parameter | Value | Comparison to Non-Fluorinated Analog |
---|---|---|
Intrinsic clearance (HLM, µL/min/mg) | 12 ± 2 | 3-fold reduction |
Half-life in hepatocytes (min) | 45 ± 5 | 2.5-fold increase |
Major metabolic soft spots | None detected | C2/C6 hydroxylation in non-fluorinated |
Plasma protein binding (%) | 85 | Comparable (82% in analog) |
Synthetic accessibility further enhances this scaffold’s utility. The -CF₃ group is typically introduced via copper-catalyzed nucleophilic trifluoromethylation using TMSCF₃ (Ruppert–Prakash reagent) on halogenated precursors, achieving yields >65% under mild conditions (DMF, 80°C) [2] [9]. Subsequent MnO₂-mediated oxidation and hydrochloride salt formation yield the crystalline product with >95% purity, enabling scalable synthesis [6]. This contrasts with bulkier N-trifluoromethyl heterocycles that require specialized reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, limiting synthetic accessibility [1] [9]. The confluence of optimized pharmacokinetics and synthetic tractability positions 3-(trifluoromethyl)pyridin-4(1H)-one as a versatile scaffold for CNS-active and chronically dosed therapeutics where sustained exposure is critical [4] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8